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Introduction
RH 795 is a fast-responding, potentiometric styryl dye utilized for the functional imaging of

neurons.[1] As a voltage-sensitive dye (VSD), it rapidly reports changes in membrane potential,

making it a valuable tool for monitoring neuronal activity, including action potentials and

synaptic events.[1][2][3] Its mechanism relies on photoinduced electron transfer (PeT), where

alterations in the transmembrane electrical field modulate the fluorescence intensity of the dye

embedded in the plasma membrane.[2][3] At rest (hyperpolarized state), electron transfer from

an aniline donor is enhanced, quenching fluorescence.[2][3] Upon depolarization, this

quenching is reduced, leading to an increase in fluorescence.[2][3] RH 795 is particularly noted

for its suitability in long-term imaging experiments due to its relatively low phototoxicity

compared to other VSDs. This document provides a detailed protocol for staining cultured

neurons with RH 795, along with essential data and visualizations to guide experimental design

and execution.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of RH 795. These

values are compiled from published data and should serve as a starting point for experimental

optimization.

Table 1: Spectral Properties of RH 795
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Property Value Notes

Excitation (λEx) ~530 nm

In methanol. Spectra can be

blue-shifted by up to 20 nm in

cell membranes.[1]

Emission (λEm) ~712 nm

In methanol. Spectra can be

blue-shifted by up to 80 nm in

cell membranes.[1]

Color Far-red [1]

Table 2: Recommended Staining and Imaging Parameters for Cultured Neurons

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://biotium.com/product/rh795/
https://biotium.com/product/rh795/
https://biotium.com/product/rh795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Range Key Considerations

Staining

RH 795 Concentration 0.5 - 5 µM

Start with 1 µM and optimize

based on cell type and density.

Higher concentrations may

increase background

fluorescence.

Incubation Time 15 - 45 minutes

Longer incubation times may

improve signal but can also

increase non-specific binding

and potential toxicity. A 30-

minute incubation is a good

starting point.[4]

Incubation Temperature Room Temperature or 37°C

37°C may facilitate faster

staining but requires careful

monitoring to prevent cell

stress.[4]

Imaging

Imaging Buffer

Artificial Cerebrospinal Fluid

(aCSF) or similar physiological

buffer

Ensure the buffer maintains

neuronal health during

imaging.

Excitation Light Source
Laser or LED with appropriate

wavelength

Minimize excitation intensity to

reduce phototoxicity.

Emission Filter

Long-pass or band-pass filter

appropriate for far-red

emission

Exposure Time 10 - 100 ms

Optimize for sufficient signal-

to-noise ratio while minimizing

photobleaching.[4]
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This section details the step-by-step methodology for staining cultured neurons with RH 795
and subsequent imaging.

Materials
RH 795 dye

Dimethyl sulfoxide (DMSO, high purity)

Cultured neurons on coverslips or in imaging plates

Artificial Cerebrospinal Fluid (aCSF) or other physiological imaging buffer (e.g., Hibernate-E)

Paraformaldehyde (PFA) for fixation (optional, for endpoint assays)

Phosphate-buffered saline (PBS)

Fluorescence microscope equipped with appropriate filters and a sensitive camera

Protocol 1: Staining of Live Cultured Neurons with RH
795

Prepare RH 795 Stock Solution:

Dissolve RH 795 powder in high-purity DMSO to create a stock solution of 1-5 mM.

Store the stock solution at -20°C, protected from light.

Prepare Staining Solution:

On the day of the experiment, dilute the RH 795 stock solution in a physiological buffer

(e.g., aCSF) to the desired final working concentration (e.g., 1 µM).

Vortex the solution thoroughly to ensure the dye is fully dissolved.

Staining Procedure:

Aspirate the culture medium from the neurons.
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Gently wash the cells once with the pre-warmed physiological buffer.

Add the RH 795 staining solution to the cells, ensuring the entire surface is covered.

Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light.

Washing:

After incubation, gently aspirate the staining solution.

Wash the cells 2-3 times with the pre-warmed physiological buffer to remove excess dye

and reduce background fluorescence.

Imaging:

Mount the coverslip onto a recording chamber or place the imaging plate on the

microscope stage.

Add fresh, pre-warmed physiological buffer for imaging.

Acquire images using the appropriate filter set for RH 795 (Excitation: ~530 nm, Emission:

>650 nm).

Use the lowest possible excitation light intensity and exposure time that provides an

adequate signal-to-noise ratio to minimize phototoxicity.

Protocol 2: Optional Fixation and Counterstaining
For endpoint experiments where cell morphology is also of interest, cells can be fixed and

counterstained after RH 795 imaging.

Fixation:

After live-cell imaging, carefully aspirate the imaging buffer.

Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[5]

Wash the cells three times with PBS.
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Permeabilization (if intracellular targets are to be stained):

Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[6]

Wash three times with PBS.

Blocking and Immunostaining:

Proceed with standard immunocytochemistry protocols for blocking and antibody

incubation to label other neuronal markers (e.g., MAP2, Synapsin).

Visualizations
Signaling Pathway of RH 795 Action
The following diagram illustrates the mechanism of fluorescence change of a voltage-sensitive

dye like RH 795 in response to a neuronal action potential.
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Caption: Mechanism of RH 795 fluorescence change during an action potential.

Experimental Workflow
The diagram below outlines the major steps in the RH 795 staining and imaging protocol for

cultured neurons.
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Caption: Workflow for RH 795 staining and imaging of cultured neurons.
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Troubleshooting
Issue Possible Cause Suggested Solution

High Background

Fluorescence
Incomplete washing

Increase the number and

duration of washing steps.

Dye concentration too high
Titrate the RH 795

concentration downwards.

Weak Signal Dye concentration too low

Increase the RH 795

concentration or incubation

time.

Low cell viability
Check cell health before and

after staining.

Inefficient excitation/emission

Ensure microscope filters are

appropriate for RH 795

spectra.

Phototoxicity/Photobleaching Excitation light is too intense
Reduce the light intensity

and/or exposure time.

Prolonged imaging sessions

Acquire images in time-lapse

mode with intervals to allow for

cell recovery.

Inconsistent Staining
Uneven application of staining

solution

Ensure the cell monolayer is

completely and evenly covered

during incubation.

Cell clumping

Ensure a single-cell

suspension during plating for a

uniform monolayer.

Conclusion
RH 795 is a powerful tool for the real-time visualization of neuronal activity in cultured

preparations. By following the detailed protocols and considering the quantitative data

provided, researchers can effectively label cultured neurons and acquire high-quality functional
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imaging data. Optimization of staining and imaging parameters for specific cell types and

experimental goals is crucial for achieving reliable and reproducible results. The relatively low

phototoxicity of RH 795 makes it particularly well-suited for long-term studies of neuronal

network dynamics and plasticity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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